molecular formula C17H20N4 B1679435 2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-4-pyrimidinamine CAS No. 189744-46-5

2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-4-pyrimidinamine

Cat. No. B1679435
M. Wt: 280.37 g/mol
InChI Key: KABDATZAOUSYES-UHFFFAOYSA-N
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Patent
US05688798

Procedure details

A suspension of 9.7 g (0.050 mol) of 5-chloromethyl-2-methyl-pyrimidin-4-ylamine hydrochloride, 9.8 g (0.050 mol) of 4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride and 13.8 g (0.1 00 mol) of dry potassium carbonate in 125 ml of dimethylformamide was stirred vigorously at 80° for 5 hours. The mixture was cooled, suction filtered, completely freed from the solvents and the residue was triturated in water. The resulting crystals were filtered off under suction and recrystallized from ethanol/water. 3.0 g (21%) of 5-(4-phenyl-3,6-dihydro-2H-pyridin-1-ylmethyl)-2-methyl-pyrimidin-4-ylamine were obtained as yellow crystals; m.p. 165°-166°.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][C:4]1[C:5]([NH2:11])=[N:6][C:7]([CH3:10])=[N:8][CH:9]=1.Cl.[C:13]1([C:19]2[CH2:20][CH2:21][NH:22][CH2:23][CH:24]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[C:13]1([C:19]2[CH2:24][CH2:23][N:22]([CH2:3][C:4]3[C:5]([NH2:11])=[N:6][C:7]([CH3:10])=[N:8][CH:9]=3)[CH2:21][CH:20]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1,2.3,4.5.6|

Inputs

Step One
Name
Quantity
9.7 g
Type
reactant
Smiles
Cl.ClCC=1C(=NC(=NC1)C)N
Name
Quantity
9.8 g
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)C=1CCNCC1
Name
Quantity
13.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
125 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred vigorously at 80° for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
suction filtered
CUSTOM
Type
CUSTOM
Details
the residue was triturated in water
FILTRATION
Type
FILTRATION
Details
The resulting crystals were filtered off under suction
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol/water

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1CCN(CC1)CC=1C(=NC(=NC1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 21.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.